

Physical and chemical properties of lespedezaflavanone H

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An In-Depth Technical Guide to Lespedezaflavanone G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lespedezaflavanone G is a prenylated flavanone, a class of flavonoids known for their diverse biological activities. Isolated from species of the Lespedeza genus, these compounds are of increasing interest to the scientific community. Prenylation, the attachment of a hydrophobic prenyl group, can significantly enhance the therapeutic potential of flavonoids by improving their bioavailability and interaction with cellular targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of lespedezaflavanone G, alongside methodologies for its study and an exploration of relevant signaling pathways. While specific experimental data for **lespedezaflavanone H** remains elusive in published literature, this guide focuses on the closely related and characterized lespedezaflavanone G, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

A summary of the key physical and chemical properties of lespedezaflavanone G is presented below. This data is crucial for its extraction, purification, and characterization, as well as for



understanding its pharmacokinetic and pharmacodynamic profiles.

Property	Value	Source
Molecular Formula	C27H32O5	[1]
Molecular Weight	436.54 g/mol	[1]
Monoisotopic Mass	436.22498 Da	[1]
Appearance	Not explicitly reported, but flavonoids are typically crystalline or amorphous powders.	
Melting Point	Not reported in the searched literature.	<u>-</u>
Solubility	Not explicitly reported, but as a flavonoid, it is expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate, with limited solubility in water.	_
Predicted XlogP	6.9	[1]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of natural products. Below are the key spectral data points for lespedezaflavanone G.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule. The predicted collision cross-section (CCS) values can aid in structural confirmation.



Adduct	m/z	Predicted CCS (Ų)
[M+H]+	437.23226	209.0
[M+Na]+	459.21420	215.4
[M-H] ⁻	435.21770	214.4

Data sourced from PubChemLite.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for lespedezaflavanone G were not found in the initial searches, related flavonoid structures from Lespedeza have been characterized using these techniques. For instance, the structural elucidation of flavonoids isolated from Lespedeza cuneata involved 1D and 2D NMR spectroscopic methods.[2]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids typically shows two major absorption bands. Band I, in the range of 300-400 nm, corresponds to the B-ring, while Band II, between 200-280 nm, is associated with the A-ring. Specific UV-Vis data for lespedezaflavanone G is not available in the searched results.

Experimental Protocols

Detailed experimental protocols are vital for the replication and advancement of scientific research. The following sections outline methodologies relevant to the study of lespedezaflavanones.

Extraction and Isolation of Flavonoids from Lespedeza

The following is a general protocol for the extraction and isolation of flavonoids from Lespedeza species, based on methods described for Lespedeza cuneata.[2]

- 1. Plant Material Preparation:
- The aerial parts of the plant are collected, dried, and powdered.

Foundational & Exploratory





2. Extraction:

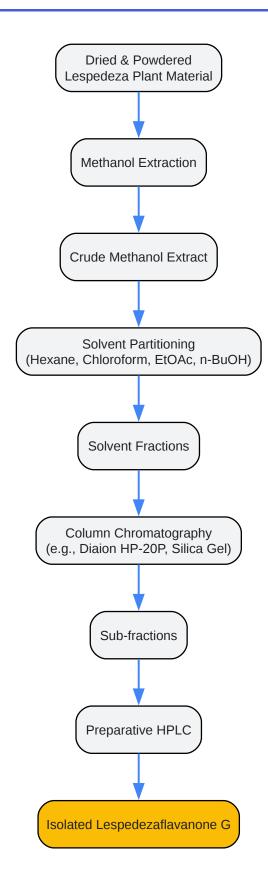
- The powdered plant material is extracted with 80% methanol at room temperature for several days. This process is typically repeated multiple times to ensure exhaustive extraction.
- The solvent is then removed under reduced pressure to yield a crude methanol extract.

3. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.
- 4. Chromatographic Separation:
- The resulting fractions are subjected to various chromatographic techniques for the isolation of individual compounds. These techniques may include:
 - Column Chromatography: Using stationary phases like Diaion HP-20P, silica gel, or Sephadex LH-20.
 - Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

The workflow for a typical extraction and isolation process is depicted in the diagram below.





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Figure 1: General workflow for the extraction and isolation of flavonoids.



Structure Elucidation

The chemical structure of the isolated compounds is determined using a combination of spectroscopic methods:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.
- UV-Vis and IR Spectroscopy: To provide information about the electronic transitions and functional groups present in the molecule.

Biological Activity and Signaling Pathways

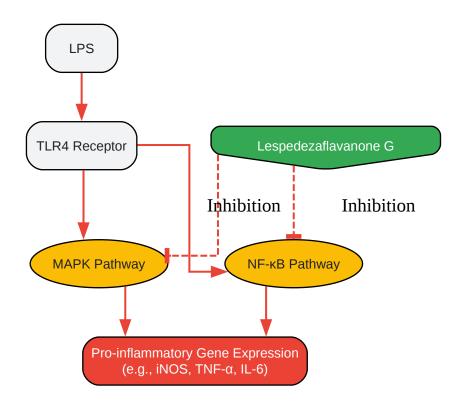
Flavonoids from Lespedeza species have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] While specific studies on lespedezaflavanone G are limited, the biological activities of related flavonoids suggest potential mechanisms of action.

Anti-inflammatory Activity

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In macrophages, lipopolysaccharide (LPS) stimulation triggers intracellular signaling cascades, leading to the production of pro-inflammatory mediators like nitric oxide (NO).[2] Flavonoids from Lespedeza have been shown to inhibit NO production in LPS-stimulated microglia.[2] This inhibition is often mediated through the downregulation of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

The diagram below illustrates the general mechanism of LPS-induced inflammation and the potential inhibitory points for flavonoids.





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Figure 2: Potential anti-inflammatory signaling pathways modulated by Lespedezaflavanone G.

Conclusion

Lespedezaflavanone G represents a promising scaffold for the development of new therapeutic agents. This technical guide consolidates the available physical and chemical data for this compound and provides a framework for its further investigation. While more research is needed to fully elucidate its biological activities and mechanisms of action, the information presented here serves as a valuable starting point for researchers dedicated to exploring the therapeutic potential of flavonoids from the Lespedeza genus. The methodologies and pathways described can be adapted for the study of other related natural products, contributing to the broader field of drug discovery and development.

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